molecular formula C15H12O B094762 4-Methoxyphenanthrene CAS No. 15638-06-9

4-Methoxyphenanthrene

Cat. No.: B094762
CAS No.: 15638-06-9
M. Wt: 208.25 g/mol
InChI Key: HDEZJHSZOHUVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The methoxy group at the fourth position of the phenanthrene structure distinguishes this compound from other phenanthrene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyphenanthrene can be synthesized through several methods. One common approach involves the methoxylation of phenanthrene derivatives. For instance, the bromination of 9-bromophenanthrene followed by a copper(I) iodide-catalyzed methoxylation reaction can yield this compound . The reaction typically requires an inert atmosphere and molecular sieves to maintain anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methoxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction conditions often include elevated temperatures and the use of solvents like toluene .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenanthrene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form phenanthrene-4-carboxylic acid.

    Reduction: Reduction reactions can convert the aromatic rings to partially hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenanthrene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxyphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenanthrene involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The methoxy group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

  • 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
  • 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
  • 1-(4-Hydroxybenzyl)-4-methoxyphenanthrene-2,7-diol

Uniqueness: 4-Methoxyphenanthrene is unique due to its specific methoxy substitution pattern, which imparts distinct chemical and biological properties. Compared to other methoxyphenanthrene derivatives, it may exhibit different reactivity and biological activities .

Properties

IUPAC Name

4-methoxyphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-16-14-8-4-6-12-10-9-11-5-2-3-7-13(11)15(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEZJHSZOHUVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346200
Record name 4-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15638-06-9
Record name 4-Methoxyphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxyphenanthrene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Methoxyphenanthrene
Reactant of Route 3
Reactant of Route 3
4-Methoxyphenanthrene
Reactant of Route 4
Reactant of Route 4
4-Methoxyphenanthrene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Methoxyphenanthrene
Reactant of Route 6
4-Methoxyphenanthrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.